Thieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family, which is characterized by a fused thiophene and pyridine ring structure. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The chemical formula for thieno[3,2-b]pyridine-6-carboxylic acid is , and it has a molecular weight of approximately 179.20 g/mol. It is classified as an aromatic compound due to the presence of conjugated double bonds in its structure.
The synthesis of thieno[3,2-b]pyridine-6-carboxylic acid typically involves cyclization reactions using suitable precursors. One prominent method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-b]pyridine derivatives. Another method involves palladium-catalyzed couplings and intramolecular cyclizations, allowing for the creation of various derivatives with potential biological activity .
Thieno[3,2-b]pyridine-6-carboxylic acid features a bicyclic structure that consists of a thiophene ring fused to a pyridine ring. The carboxylic acid functional group (-COOH) is located at the 6-position of the thieno ring.
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational methods to better understand its reactivity and interactions with biological targets.
Thieno[3,2-b]pyridine-6-carboxylic acid can undergo several important chemical reactions:
The mechanism of action for thieno[3,2-b]pyridine-6-carboxylic acid primarily involves its interaction with specific biological targets such as enzymes or receptors. These interactions can lead to enzyme inhibition or modulation of receptor activity, which may result in various biological effects including antimicrobial and anticancer properties. The precise pathways depend on the specific biological context being studied .
Thieno[3,2-b]pyridine-6-carboxylic acid exhibits several notable physical and chemical properties:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) can provide additional insights into its properties.
Thieno[3,2-b]pyridine-6-carboxylic acid has several significant applications in scientific research:
The molecular architecture of thieno[3,2-b]pyridine-6-carboxylic acid (C₈H₅NO₂S) integrates several pharmacophoric elements that dictate its chemical behavior and molecular recognition properties. The fused ring system creates a planar, electron-deficient core where the thiophene sulfur contributes polarizability while the pyridinic nitrogen enhances hydrogen-bond acceptor capacity. Positioned at the 6-carbon, the carboxylic acid group introduces a strong hydrogen-bond donor/acceptor pair capable of ionic interactions and metal coordination. This arrangement creates distinctive electronic properties confirmed through spectroscopic characterization: ¹H NMR exhibits characteristic aromatic protons between δ 7.5-9.0 ppm, while the carboxylic proton appears as a broad singlet near δ 13.0 ppm [1] [2].
Table 1: Fundamental Molecular Descriptors of Thieno[3,2-b]pyridine-6-carboxylic Acid
Property | Value | Experimental Evidence |
---|---|---|
Molecular Formula | C₈H₅NO₂S | Elemental Analysis [1] |
Molecular Weight | 179.20 g/mol | Mass Spectrometry [1] |
Characteristic SMILES | OC(C1=CN=C2C=CSC2=C1)=O | Canonical Representation [2] |
InChI Key | WEYMRIJRWNCSFV-UHFFFAOYSA-N | Standard Identifier [2] |
Hydrogen Bond Donors | 1 (COOH) | IR Spectroscopy (v=2500-3300 cm⁻¹) [1] |
Hydrogen Bond Acceptors | 3 (2 ring N, 2 carbonyl O) | Crystallography [1] |
The acid dissociation constant (pKa ≈ 3.5-4.5) facilitates ionization under physiological conditions, enhancing water solubility critical for biological applications. Crystallographic studies reveal that the carboxylic acid group participates in dimeric hydrogen bonding in solid state, forming R₂²(8) synthons that stabilize crystal packing. This planar arrangement allows π-stacking interactions with aromatic residues in enzyme binding sites, while the sulfur atom engages in non-covalent interactions with hydrophobic protein pockets. The molecule's moderate logP value (~1.5) balances hydrophilic and hydrophobic character, supporting membrane permeability while maintaining aqueous solubility—a key consideration in drug design [1] [2] .
Thieno[3,2-b]pyridine-6-carboxylic acid functions as a versatile bioisosteric replacement for various pharmacologically active scaffolds. Its electronic and spatial properties approximate those of 4-quinolinecarboxylic acids and phenylalanine derivatives, enabling strategic molecular hybridization. This bioisosterism was leveraged in antitubercular drug development where researchers replaced the pyridone core of NITD-916 with thieno[3,2-b]pyridine to create derivatives with enhanced antimycobacterial potency against Mycobacterium tuberculosis H37Rv (MIC = 0.05-0.5 μg/mL). These derivatives target enoyl-acyl carrier protein reductase (InhA) without requiring KatG activation—overcoming a key resistance mechanism of isoniazid [3].
The scaffold's isosteric versatility extends to CNS drug discovery, where it effectively replaces acetylene-based cores in metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs). By eliminating metabolically labile alkynes while preserving target engagement, thieno[3,2-b]pyridine-5-carboxamides demonstrated potent mGlu5 inhibition (IC₅₀ = 15-61 nM) with improved brain penetrance (Kp = 0.94) and oral bioavailability in rat models (%F = 16.4). This application highlights how strategic scaffold hopping addresses metabolic liabilities while maintaining pharmacological activity [7].
Table 2: Therapeutic Applications Enabled by Bioisosteric Replacement
Therapeutic Area | Replaced Scaffold | Derivative Example | Biological Activity |
---|---|---|---|
Tuberculosis Therapeutics | 4-Hydroxy-2-pyridones | 6c [3] | MIC = 0.05 μM (Mtb H37Rv) |
Kinase Inhibition | Furo[3,2-b]pyridines | MU1920 [6] | Haspin IC₅₀ < 50 nM |
mGlu5 Modulation | Picolinamides | VU6031545 [7] | mGlu5 IC₅₀ = 22 nM |
Antitumor Agents | Benzothienopyranones | 8-Aryl Derivatives | GI₅₀ = 10 μM (HCT-15) |
Beyond these applications, the scaffold demonstrates protein kinase inhibition through unique binding modes. Unlike traditional ATP-mimetics, thieno[3,2-b]pyridine-based inhibitors like MU1920 bind kinase back pockets with minimal hinge region interactions. This enables exceptional kinome-wide selectivity (≤5% off-target inhibition at 1 μM) against understudied kinases like Haspin and CDKLs. The variable binding modes observed crystallographically—including Type I and Type II inhibition—stem from the scaffold's capacity for hydrophobic enclosure while positioning substituents toward solvent-exposed regions [6].
The synthetic exploration of thieno[3,2-b]pyridine derivatives began with classical cyclocondensation approaches in the 1980s, primarily employing Gewald-type reactions between cyanoacetates and sulfur sources. Early efforts focused on unsubstituted core structures with limited functionalization. A significant advancement emerged in the 1990s with the development of halogenation protocols enabling regioselective bromination at the 2- and 3-positions, providing handles for cross-coupling reactions. This period witnessed the first medicinal applications, particularly in antiviral research where ester derivatives demonstrated activity against herpes simplex virus type 1 .
The 2000s marked a transformative phase with the integration of palladium-catalyzed couplings. Patent US6987116B2 (2006) documented thieno[3,2-b]pyridine-6-carbonitriles as protein kinase inhibitors, exemplified by 7-(2,4-dichloro-5-methoxyanilino)-2-iodothieno[3,2-b]pyridine-6-carbonitrile. This work established the scaffold's capacity for targeted inhibition through strategic C-7 arylamino substitutions [5]. Concurrently, Sonogashira coupling-lactonization sequences enabled access to tricyclic pyrano-fused derivatives like 8-aryl-6H-pyrano[4',3':4,5]thieno[3,2-b]pyridines, expanding structural diversity for antitumor screening (IC₅₀ values reaching 10 μM in HCT-15 colorectal adenocarcinoma) .
Table 3: Evolution of Synthetic Methodologies for Thieno[3,2-b]pyridine Derivatives
Time Period | Synthetic Advance | Key Compounds | Therapeutic Application |
---|---|---|---|
1980s-1990s | Gewald Cyclizations | Ethyl 2-Aminothieno[3,2-b]pyridine-3-carboxylates | Antiviral Agents |
2000-2010 | Pd-Catalyzed Arylamination | 7-Arylamino-6-carbonitriles [5] | Kinase Inhibitors |
2010-2020 | One-Pot Sonogashira-Lactonization | 8-Aryl-6H-pyranothienopyridines | Antitumor Agents |
2020-Present | Sp³-Hybridized Headgroup Incorporation | Tetrahydrofuran Ethers [7] | mGlu5 NAMs |
Contemporary research (2020s) emphasizes three-dimensional complexity through sp³-hybridized appendages. Modern derivatives like 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxamides incorporate saturated heterocycles to improve solubility and metabolic stability while maintaining target affinity. Parallel innovations in antitubercular chemistry yielded thieno[3,2-b]pyridinones with potent in vivo efficacy against Mycobacterium tuberculosis in mouse models (≥1.5 log CFU reduction in lungs). These advances highlight the scaffold's continuing evolution toward structurally sophisticated, therapeutically relevant agents [3] [7].
The historical trajectory demonstrates a shift from planar aromatics to stereochemically complex architectures. This progression mirrors broader medicinal chemistry trends toward three-dimensionality while maintaining the core's advantageous electronic profile. The integration of catalytic cross-coupling early in the scaffold's development timeline distinguishes thieno[3,2-b]pyridine chemistry, enabling rapid diversification that accelerated structure-activity relationship studies across therapeutic domains [3] [5] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1